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Compound of Interest

Compound Name: 3-Methoxy-N-methylaniline

Cat. No.: B077206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the

structural core of a vast array of therapeutic agents, from early antimicrobial sulfa drugs to

modern targeted cancer therapies.[1] The physicochemical properties of these derivatives are

critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing

absorption, distribution, metabolism, excretion (ADME), and target engagement. Understanding

how substitutions on the aniline ring modulate these properties is therefore essential for

rational drug design and development.[2]

This guide provides an objective comparison of key physicochemical properties for a selection

of aniline derivatives, supported by experimental data and detailed methodologies. The

selected compounds include aniline and its methyl, chloro, and nitro derivatives at the ortho,

meta, and para positions, illustrating the impact of both the electronic nature and position of

substituents.

Physicochemical Property Data
The following table summarizes key physicochemical data for aniline and its derivatives,

allowing for a direct comparison of their properties. These parameters are crucial for predicting

a compound's behavior in biological systems. Basicity (pKa), lipophilicity (logP), solubility, and

melting point all play significant roles in a molecule's journey from administration to its

biological target.
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Compound Structure
pKa (of
conjugate
acid)

logP
Water
Solubility
(g/L)

Melting
Point (°C)

Aniline

NH₂ attached

to a benzene

ring

4.63[1] 0.90 36[1] -6[1]

o-Toluidine
2-

methylaniline
4.45[3] 1.32 15[4] -28[4]

m-Toluidine
3-

methylaniline
4.71[5] 1.40 2[6] -30[6]

p-Toluidine
4-

methylaniline
5.08[7] 1.39

Slightly

Soluble
43-45

o-

Chloroaniline

2-

chloroaniline
2.62 1.91 3.5 -2

m-

Chloroaniline

3-

chloroaniline
3.52[8] 1.88 6 -10[9]

p-

Chloroaniline

4-

chloroaniline
4.15[7] 1.83 2.6[10] 69-72

o-Nitroaniline 2-nitroaniline -0.26 1.85[11] 1.1[12] 70-73[12]

m-Nitroaniline 3-nitroaniline 2.47 1.37 1.25[13] 111-114[13]

p-Nitroaniline 4-nitroaniline 1.0 1.39 0.8[14] 146-149[14]

Experimental Protocols
The data presented in this guide are determined through standardized experimental

procedures. Below are detailed methodologies for the key experiments cited.

Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) of the conjugate acid of an amine is a measure of its

basicity. Potentiometric titration is a highly accurate method for its determination.[15]
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Methodology:

Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to

ensure accurate measurements.

Sample Preparation: Prepare a solution of the aniline derivative (e.g., 1 mM) in a suitable

solvent, often a mixture with water to ensure solubility. To maintain constant ionic strength

throughout the titration, a salt such as 0.15 M potassium chloride is added.[16]

Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic

stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove

dissolved carbon dioxide, which can interfere with the measurement.

Titration Process: For an amine, the solution is first made acidic (e.g., to pH 1.8-2.0) with a

standard solution of a strong acid (e.g., 0.1 M HCl).[16] Then, titrate the solution by adding

small, precise increments of a standard strong base solution (e.g., 0.1 M NaOH).

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the

reading to stabilize.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from

the titration curve. It is the pH at which half of the amine has been neutralized (the midpoint

of the buffer region or the point of half-equivalence). The inflection point of the curve

corresponds to the equivalence point.[15] For higher accuracy, multiple titrations are

performed, and the average pKa is calculated.

Determination of logP (Shake-Flask Method)
The n-octanol/water partition coefficient (logP) is the standard measure of a compound's

lipophilicity. The shake-flask method is the traditional and most reliable technique for its

determination.

Methodology:

Phase Saturation: Prepare the two immiscible phases by saturating n-octanol with water (or

a pH 7.4 buffer) and vice versa. This is achieved by vigorously shaking the two solvents

together and allowing them to separate overnight.[17]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://m.chemicalbook.com/ProductChemicalPropertiesCB8147309_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB8147309_EN.htm
https://www.chemicalbook.com/article/the-solubility-of-aniline.htm
https://www.chemsynthesis.com/base/chemical-structure-20349.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Dissolve a precisely weighed amount of the aniline derivative in one of

the pre-saturated phases (usually the one in which it is more soluble).

Partitioning: Combine a known volume of the drug solution with a known volume of the other

pre-saturated phase in a separation funnel or vial. The ratio of the volumes can be adjusted

depending on the expected lipophilicity of the compound.

Equilibration: Vigorously shake the vessel for a set period (e.g., 2 hours) at a constant

temperature (e.g., 25°C) to allow the compound to partition between the two phases until

equilibrium is reached.[17] After shaking, allow the phases to separate completely, which

may require centrifugation if an emulsion has formed.

Quantification: Carefully separate the two phases. Determine the concentration of the aniline

derivative in each phase using a suitable analytical technique, such as UV-Vis spectroscopy

or High-Performance Liquid Chromatography (HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the

base-10 logarithm of this value.

Determination of Aqueous Solubility
Aqueous solubility is a critical property that affects drug absorption and formulation. The shake-

flask method is also a gold standard for determining equilibrium solubility.

Methodology:

Sample Preparation: Add an excess amount of the solid aniline derivative to a known volume

of purified water or a buffer solution (e.g., pH 7.4) in a flask. The presence of excess solid is

crucial to ensure that a saturated solution is formed.

Equilibration: Tightly seal the flask and agitate it in a constant temperature bath (e.g., 25°C

or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to

settle. Separate the saturated solution from the excess solid by filtration or centrifugation.

Care must be taken to avoid precipitation or further dissolution during this step.
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Quantification: Analyze the concentration of the aniline derivative in the clear, saturated

filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

Result Expression: The solubility is expressed as the mass of the solute per volume of the

solvent, typically in g/L or mg/mL.

Determination of Melting Point (Capillary Method)
The melting point is a fundamental physical property that provides information about the purity

and identity of a solid compound.

Methodology:

Sample Preparation: Finely powder a small amount of the dry, solid aniline derivative.

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to

introduce a small amount of the solid. Tap the sealed end of the tube on a hard surface to

pack the sample into the bottom. The packed sample height should be 2-3 mm.

Measurement: Place the loaded capillary tube into a melting point apparatus. Heat the

apparatus at a steady and slow rate (e.g., 1-2°C per minute) as the temperature approaches

the expected melting point.

Observation: Observe the sample closely through the magnifying lens. Record the

temperature at which the first droplet of liquid appears (the beginning of the melting range)

and the temperature at which the entire sample has completely melted into a clear liquid (the

end of the melting range).

Reporting: The melting point is reported as a range of these two temperatures. A sharp

melting range (0.5-1°C) is indicative of a pure compound.

Signaling Pathway Visualization
Aniline derivatives are foundational in the development of kinase inhibitors, which are crucial in

oncology.[1] Many of these drugs target the Epidermal Growth Factor Receptor (EGFR)

signaling pathway, which, when dysregulated, can lead to uncontrolled cell proliferation and
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survival, hallmarks of cancer. The diagram below illustrates a simplified workflow of EGFR

signaling, a key target for aniline-based therapeutics.
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Click to download full resolution via product page

Caption: Simplified EGFR signaling pathway and the inhibitory action of aniline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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aniline-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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